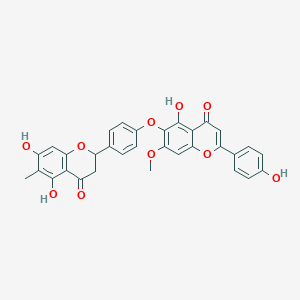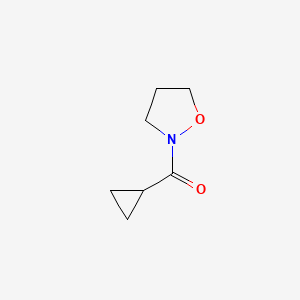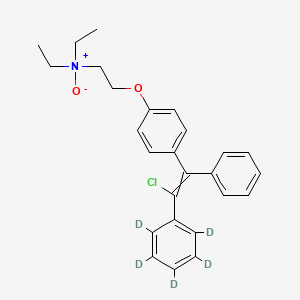
台湾ホモフラボンB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-[4-(5,7-Dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one” is a complex organic molecule. It is a derivative of coumarin , a class of organic compounds known as benzopyran-2-ones . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin derivatives has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems have been developed under both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .科学的研究の応用
抗血小板効果
台湾ホモフラボンBは抗血小板効果を持つことがわかっています。ある研究では、ヒト血小板リッチプラズマ(PRP)におけるアドレナリンによって誘発される二次凝集を阻害することがわかりました。 この効果は、サイクロオキシゲナーゼ-1(COX-1)活性の抑制とトロンボキサン生成の減少によるものです .
サイクロオキシゲナーゼ(COX)への選択的結合
分子ドッキング研究により、this compoundおよび関連化合物は、COX-1の活性部位のゲート付近に結合することが示されています。 この結合は、活性部位のゲートを遮断し、COX-1活性部位におけるアラキドン酸からプロスタグランジン(PG)H2への変換を妨げる可能性があります .
細胞毒性
This compoundは細胞毒性を持つことがわかっています。 KB口腔上皮癌細胞およびHepa-3B肝腫瘍細胞に対してそれぞれED50値が3.8および3.5μg/mlで細胞毒性を示すことがわかりました .
作用機序
Taiwanhomoflavone B, also known as 6-[4-(5,7-Dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one, is a biflavonoid isolated from Cephalotaxus wilsoniana . It has been shown to exhibit antineoplastic activity .
Target of Action
The primary target of Taiwanhomoflavone B is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulation of inflammation.
Mode of Action
Taiwanhomoflavone B interacts with its target, COX-1, by binding near the gate of the active site of the enzyme . This interaction inhibits the activity of COX-1, thereby suppressing the conversion of arachidonic acid to prostaglandin H2 in the COX-1 active site .
Biochemical Pathways
The inhibition of COX-1 by Taiwanhomoflavone B affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which play a crucial role in inflammation and pain. By inhibiting COX-1, Taiwanhomoflavone B reduces the formation of these prostaglandins, thereby potentially reducing inflammation and pain.
Pharmacokinetics
Its cytotoxicity against certain cancer cells has been reported, with ed50 values of 38 and 35 microg/ml against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells, respectively .
Result of Action
The molecular and cellular effects of Taiwanhomoflavone B’s action include the inhibition of secondary aggregation induced by adrenaline . This suggests that Taiwanhomoflavone B may have antiplatelet effects. Additionally, its cytotoxicity against certain cancer cells suggests potential anticancer effects .
生化学分析
Cellular Effects
Taiwanhomoflavone B has been found to exhibit cytotoxic effects against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Taiwanhomoflavone B is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Taiwanhomoflavone B is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
特性
IUPAC Name |
6-[4-(5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24O10/c1-15-20(34)11-25-28(30(15)37)21(35)12-24(41-25)17-5-9-19(10-6-17)40-32-27(39-2)14-26-29(31(32)38)22(36)13-23(42-26)16-3-7-18(33)8-4-16/h3-11,13-14,24,33-34,37-38H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJPGGGJZYXVJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)



![(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one](/img/structure/B584255.png)





